molecular formula C13H11NO2 B187396 2-(M-tolyl)isonicotinic acid CAS No. 100004-94-2

2-(M-tolyl)isonicotinic acid

Cat. No.: B187396
CAS No.: 100004-94-2
M. Wt: 213.23 g/mol
InChI Key: IAIXMJKQOKCRSW-UHFFFAOYSA-N
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Description

2-(M-tolyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a 3-methylphenyl group attached to the 2-position of the isonicotinic acid structure

Biochemical Analysis

Biochemical Properties

It is known that isonicotinic acid derivatives, such as N-cyanomethyl-2-chloro isonicotinic acid (NCI), have been identified as potent plant immune inducers . This suggests that 2-(3-Methylphenyl)isonicotinic acid may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions.

Cellular Effects

The specific cellular effects of 2-(3-Methylphenyl)isonicotinic acid are not well-documented. It is known that isonicotinic acid derivatives can have significant effects on cells. For example, isoniazid, a derivative of isonicotinic acid, is a frontline drug employed in the treatment of tuberculosis . This suggests that 2-(3-Methylphenyl)isonicotinic acid may also have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(3-Methylphenyl)isonicotinic acid is not well-understood. It is known that isonicotinic acid derivatives can have significant effects at the molecular level. For example, isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acid, an essential component of the bacterial cell wall . This suggests that 2-(3-Methylphenyl)isonicotinic acid may also exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The specific metabolic pathways that 2-(3-Methylphenyl)isonicotinic acid is involved in are not well-documented. It is known that isonicotinic acid derivatives can be involved in significant metabolic pathways. For example, isoniazid, a derivative of isonicotinic acid, is known to be involved in the metabolic pathway of Mycobacterium tuberculosis . This suggests that 2-(3-Methylphenyl)isonicotinic acid may also be involved in significant metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(M-tolyl)isonicotinic acid typically involves the reaction of 3-methylbenzaldehyde with isonicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(M-tolyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(M-tolyl)isonicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-(M-tolyl)isonicotinic acid is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(3-methylphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-8-11(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIXMJKQOKCRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540647
Record name 2-(3-Methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-94-2
Record name 2-(3-Methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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